AS-605240 is a selective inhibitor of phosphoinositide 3-kinase gamma, a critical enzyme involved in various cellular processes, including inflammation and immune responses. This compound has garnered attention for its potential therapeutic applications in treating diseases characterized by excessive inflammation, such as autoimmune disorders and cancer.
The synthesis of AS-605240 involves several key steps that incorporate quinoxaline and thiazolidinedione moieties. The process typically includes:
The synthetic route may involve multiple reaction conditions, including temperature control, solvent selection, and reaction time optimization, to achieve the desired yield and purity of AS-605240 .
The molecular formula of AS-605240 is , with a molecular weight of approximately 298.31 g/mol. The compound features a quinoxaline core linked to a thiazolidinedione ring system.
The structural characteristics include:
AS-605240 primarily acts as an inhibitor of phosphoinositide 3-kinase gamma by competing with ATP for binding at the active site. This inhibition leads to decreased phosphorylation of downstream targets such as protein kinase B (Akt), which is crucial in cell survival and proliferation pathways.
In vitro studies have demonstrated that AS-605240 effectively reduces the levels of phosphorylated Akt in various cell types, indicating its role in disrupting signaling cascades associated with inflammation and tumorigenesis .
The mechanism of action of AS-605240 involves:
Studies have shown that treatment with AS-605240 results in significant reductions in inflammatory cytokine production and immune cell infiltration in models of autoimmune diseases .
Relevant data indicate that the compound maintains structural integrity over a range of temperatures and pH levels typically encountered in biological systems .
AS-605240 has potential applications in several scientific fields:
AS-605240 (chemical name: 5-(6-Quinoxalinylmethylene)-2,4-thiazolidine-2,4-dione; CAS: 648450-29-7) functions as a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). It binds directly to the ATP-binding pocket of the p110γ catalytic subunit, preventing phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃). Key structural interactions include:
In vitro studies using recombinant human PI3K isoforms demonstrate an IC₅₀ of 8 nM for PI3Kγ inhibition. Functional assays in RAW264.7 macrophages further validate this mechanism, showing suppression of C5a-induced AKT phosphorylation (IC₅₀ = 90 nM) [2] [5].
Table 1: ATP-Competitive Binding Kinetics of AS-605240
Parameter | Value | Assay System |
---|---|---|
IC₅₀ (PI3Kγ) | 8 nM | Cell-free lipid kinase |
Kᵢ (PI3Kγ) | 7.8 nM | ATP-competitive binding |
IC₅₀ (AKT phosphorylation) | 90 nM | RAW264.7 macrophages |
AS-605240 exhibits >30-fold selectivity for PI3Kγ over other Class I isoforms, as quantified by cell-free kinase assays:
This selectivity arises from structural differences in the ATP-binding pockets of PI3K isoforms. For instance, the Val-882 residue in PI3Kγ (homologous to Val-848 in PI3Kδ) creates a hydrophobic pocket optimized for AS-605240’s quinoxaline ring, while bulkier residues in PI3Kα/β reduce affinity [9]. Screening against 266 protein kinases confirmed negligible off-target activity at 1 μM, underscoring its precision [2] [6].
Table 2: Isoform Selectivity Profile of AS-605240
Isoform | IC₅₀ (nM) | Selectivity Ratio (vs. PI3Kγ) |
---|---|---|
PI3Kγ | 8 | 1.0 |
PI3Kα | 60 | 7.5 |
PI3Kβ | 270 | 33.8 |
PI3Kδ | 300 | 37.5 |
AS-605240 disrupts GPCR-mediated inflammatory pathways by blocking PI3Kγ-dependent activation of AKT, NF-κB, and cytokine release:
The inhibitor shifts immune responses toward anti-inflammatory phenotypes:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7